molecular formula C18H14N4O B15188522 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-cyclopropyl-5-phenyl- CAS No. 141707-98-4

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-cyclopropyl-5-phenyl-

Cat. No.: B15188522
CAS No.: 141707-98-4
M. Wt: 302.3 g/mol
InChI Key: QBPFSQUYMVNLRM-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-cyclopropyl-5-phenyl- is a complex organic compound that belongs to the class of imidazo-naphthyridines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-cyclopropyl-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-cyclopropyl-5-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo-naphthyridines.

Scientific Research Applications

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-cyclopropyl-5-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-cyclopropyl-5-phenyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl-
  • 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-5-phenyl-3-propyl-

Uniqueness

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-cyclopropyl-5-phenyl- is unique due to its specific structural features, such as the cyclopropyl and phenyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

141707-98-4

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

3-cyclopropyl-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C18H14N4O/c23-18-16-15(20-11-21(16)12-8-9-12)14-7-4-10-19-17(14)22(18)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2

InChI Key

QBPFSQUYMVNLRM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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